![molecular formula C16H15N3O2S B2815352 3,4-dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1021082-96-1](/img/structure/B2815352.png)
3,4-dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
3,4-dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide, commonly known as DMOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOB is a synthetic compound that belongs to the class of oxadiazoles and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The unique structure of this compound suggests potential applications in medicinal chemistry. Researchers have explored its pharmacological properties, including its interaction with biological targets. Some specific areas of interest include:
- DNA-Topoisomerase I Inhibition : Docking studies have revealed that this compound interacts with DNA-Topoisomerase I, an enzyme involved in DNA replication and repair. Investigating its ability to stabilize or inhibit this enzyme could lead to novel anticancer drug development .
properties
IUPAC Name |
3,4-dimethyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-5-6-12(8-11(10)2)15(20)17-16-19-18-14(21-16)9-13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEBORBFXAIMDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide |
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